1-[4-(1H-benzimidazol-1-yl)phenyl]methanamine
CAS No.: 796856-95-6
Cat. No.: VC4800166
Molecular Formula: C14H13N3
Molecular Weight: 223.279
* For research use only. Not for human or veterinary use.
![1-[4-(1H-benzimidazol-1-yl)phenyl]methanamine - 796856-95-6](/images/structure/VC4800166.png)
Specification
CAS No. | 796856-95-6 |
---|---|
Molecular Formula | C14H13N3 |
Molecular Weight | 223.279 |
IUPAC Name | [4-(benzimidazol-1-yl)phenyl]methanamine |
Standard InChI | InChI=1S/C14H13N3/c15-9-11-5-7-12(8-6-11)17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9,15H2 |
Standard InChI Key | HTWPOADKXAJNEF-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a benzimidazole heterocycle (a fused benzene and imidazole ring) with a phenylmethanamine group. The benzimidazole moiety contributes aromatic stability and hydrogen-bonding capabilities, while the methanamine side chain introduces basicity and potential for functionalization. Key structural features include:
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Benzimidazole core: Provides planar aromaticity and sites for electrophilic substitution.
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Para-substituted phenyl group: Enhances steric bulk and influences electronic distribution.
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Methanamine (-CHNH) group: Imparts water solubility and reactivity for salt formation or derivatization .
Physicochemical Characterization
The hydrochloride salt (CAS 1432036-01-5) exhibits improved aqueous solubility, with a molecular weight of 259.73 g/mol . Spectroscopic data, including IR and NMR, confirm the presence of characteristic functional groups:
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IR (KBr): 3188–3057 cm (C–H aromatic), 1685–1645 cm (C=N), 1334–1111 cm (C–O) .
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H NMR (DMSO-d): Aromatic protons at δ 7.69–7.24 ppm, –NH singlet at δ 3.88 ppm .
Synthesis and Optimization Strategies
Traditional Synthesis Routes
The primary synthesis involves a two-step process:
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Cyclocondensation: Refluxing o-phenylenediamine with substituted benzoic acid in o-phosphoric acid yields 2-substituted benzimidazole intermediates .
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Functionalization: The intermediate reacts with chloroacetyl chloride or ethyl bromoacetate to introduce the methanamine side chain. For example:
Subsequent amination with ammonia or methylamine produces the target compound .
Modern Catalytic Approaches
Recent methods employ transition metal catalysts to enhance efficiency:
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Palladium-catalyzed cross-coupling: Suzuki-Miyaura reactions introduce aryl groups at the benzimidazole N1 position.
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Microwave-assisted synthesis: Reduces reaction time from 12 hours to 30 minutes, improving yields by 15–20% .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 µg/mL) and fungi (e.g., C. albicans, MIC = 16 µg/mL) . The mechanism involves:
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DNA gyrase inhibition: Disruption of bacterial DNA replication .
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Cell membrane disruption: Increased permeability due to hydrophobic interactions with lipid bilayers .
Anti-inflammatory Activity
In murine models, the compound reduces carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to diclofenac. This effect is mediated via COX-2 suppression and NF-κB pathway inhibition .
Pharmacological Applications
Antimicrobial Agents
Derivatives bearing electron-withdrawing groups (e.g., –NO, –F) exhibit enhanced potency. For example, 5-nitro-substituted analogues show MIC values 4-fold lower than the parent compound against P. aeruginosa .
Anticancer Therapeutics
Structure-activity relationship (SAR) studies highlight the importance of the methanamine group:
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Primary amine (-NH): Essential for DNA intercalation.
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Aryl substitutions: Electron-donating groups (e.g., –OCH) improve bioavailability .
Anti-inflammatory Drugs
Prodrug strategies, such as conjugation with glucuronic acid, enhance water solubility and reduce gastrointestinal toxicity .
Comparative Analysis with Structural Analogues
The benzimidazole core’s aromaticity and hydrogen-bonding capacity are critical for target binding, as replacing it with imidazole reduces potency by 60–70% .
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